
Bis(butyldi-1-adamantylphosphine)palladium diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is a complex organometallic compound that features a palladium center coordinated by two butyldi-1-adamantylphosphine ligands and two acetate groups. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate typically involves the reaction of palladium acetate with butyldi-1-adamantylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pd(OAc)2+2Butyldi-1-adamantylphosphine→Bis(Butyldi-1-adamantylphosphine) Palladium diacetate
Industrial Production Methods
In an industrial setting, the production of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a product with high catalytic activity and stability.
化学反应分析
Types of Reactions
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is primarily involved in catalytic reactions, including:
Cross-coupling reactions: Such as Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Oxidative addition and reductive elimination: These are key steps in many palladium-catalyzed processes.
Common Reagents and Conditions
Heck Reaction: Typically involves aryl halides and alkenes in the presence of a base.
Suzuki Coupling: Involves aryl boronic acids and aryl halides with a base.
Buchwald-Hartwig Amination: Uses aryl halides and amines with a base.
Major Products
The major products of these reactions are often biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学研究应用
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in forming carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in the synthesis of complex drug molecules.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism by which Bis(Butyldi-1-adamantylphosphine) Palladium diacetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
Transmetalation: The transfer of an organic group from a boronic acid or other organometallic reagent to the palladium center.
Reductive Elimination: The formation of a new carbon-carbon or carbon-nitrogen bond and the regeneration of the palladium catalyst.
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphine) Palladium diacetate
- Bis(diphenylphosphino)ferrocene Palladium diacetate
- Bis(dicyclohexylphosphine) Palladium diacetate
Uniqueness
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is unique due to its bulky and electron-rich ligands, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other palladium catalysts may fail.
属性
分子式 |
C52H84O4P2Pd |
|---|---|
分子量 |
941.6 g/mol |
IUPAC 名称 |
bis(1-adamantyl)-butylphosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI 键 |
YDDOFWVLTZTRKR-UHFFFAOYSA-L |
规范 SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)[O-].CC(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


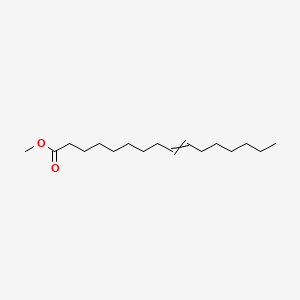
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

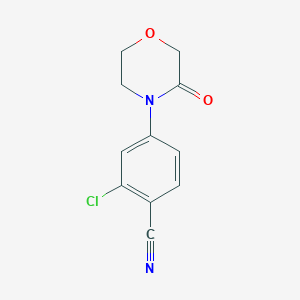
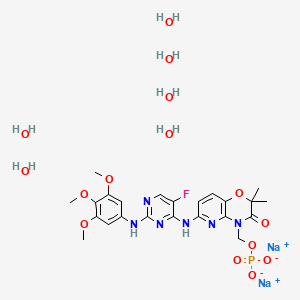

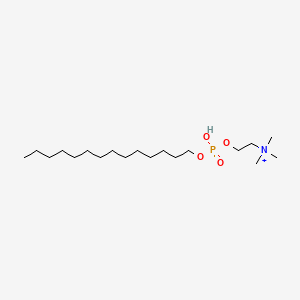
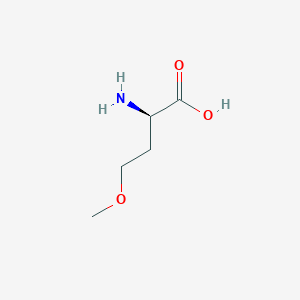
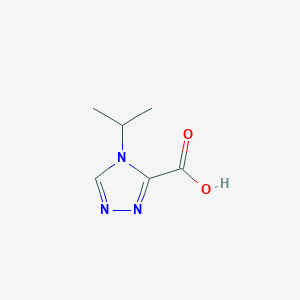
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
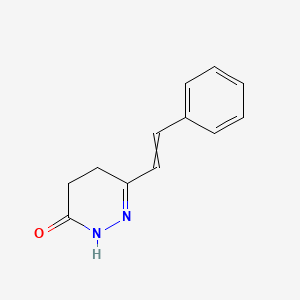
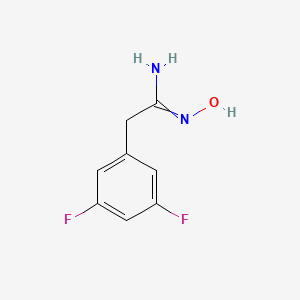
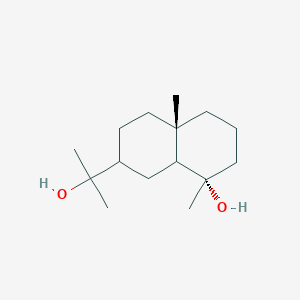
![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
